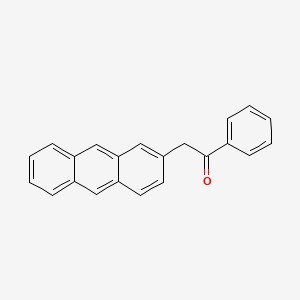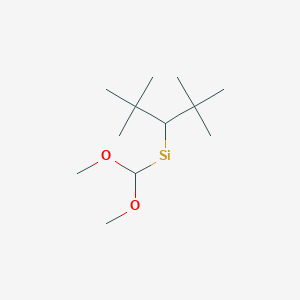![molecular formula C12H28N2OSi2 B15164590 N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide CAS No. 143559-08-4](/img/structure/B15164590.png)
N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of bis(trimethylsilyl)amino and methylprop-2-enamide groups, which contribute to its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide typically involves the reaction of bis(trimethylsilyl)amine with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or other derivatives.
Substitution: The bis(trimethylsilyl)amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.
Scientific Research Applications
N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide involves its interaction with molecular targets through its functional groups. The bis(trimethylsilyl)amino group can form stable complexes with metals and other molecules, influencing various chemical pathways. The methylprop-2-enamide group contributes to its reactivity and ability to participate in multiple types of reactions .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(trimethylsilyl)allylamine
- N,N-Bis(trimethylsilyl)prop-2-en-1-amine
- 2-Allyl-1,1,1,3,3,3-hexamethyl-disilazane
Uniqueness
N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation .
Properties
CAS No. |
143559-08-4 |
|---|---|
Molecular Formula |
C12H28N2OSi2 |
Molecular Weight |
272.53 g/mol |
IUPAC Name |
N-[2-[bis(trimethylsilyl)amino]ethyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C12H28N2OSi2/c1-11(2)12(15)13-9-10-14(16(3,4)5)17(6,7)8/h1,9-10H2,2-8H3,(H,13,15) |
InChI Key |
MPTQQKOKMPLMCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCCN([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one](/img/structure/B15164510.png)
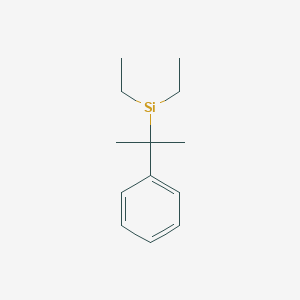
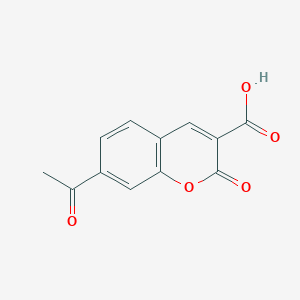

![4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B15164539.png)
![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)
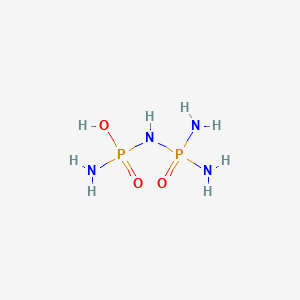
![3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro-](/img/structure/B15164549.png)
![1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol](/img/structure/B15164552.png)
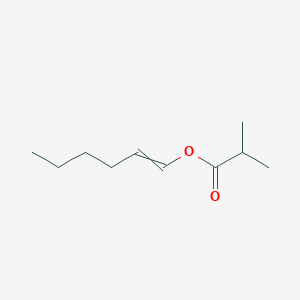
![N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine](/img/structure/B15164562.png)
![1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one](/img/structure/B15164580.png)
